1,2,5-Thiadiazolidin-3-one,5-(2,3,5-trifluoro-6-hydroxyphenyl)-,1,1-dioxide
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Overview
Description
1,2,5-Thiadiazolidin-3-one,5-(2,3,5-trifluoro-6-hydroxyphenyl)-,1,1-dioxide is a synthetic organic compound that belongs to the class of thiadiazolidinones These compounds are characterized by a five-membered ring containing sulfur, nitrogen, and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Thiadiazolidin-3-one,5-(2,3,5-trifluoro-6-hydroxyphenyl)-,1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of Thiosemicarbazides: Thiosemicarbazides can be cyclized with appropriate aldehydes or ketones in the presence of oxidizing agents to form the thiadiazolidinone ring.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (e.g., 80-120°C) and may require catalysts like Lewis acids.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Techniques: Such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,2,5-Thiadiazolidin-3-one,5-(2,3,5-trifluoro-6-hydroxyphenyl)-,1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium hydroxide).
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Thiols and Amines: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1,2,5-Thiadiazolidin-3-one,5-(2,3,5-trifluoro-6-hydroxyphenyl)-,1,1-dioxide would depend on its specific application:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways Involved: It could modulate signaling pathways, inhibit enzyme activity, or alter gene expression.
Comparison with Similar Compounds
Similar Compounds
1,2,5-Thiadiazolidin-3-one Derivatives: Compounds with similar core structures but different substituents.
Trifluoromethyl-Substituted Compounds: Molecules containing trifluoromethyl groups that impart unique chemical properties.
Uniqueness
Structural Features: The combination of the thiadiazolidinone ring with trifluoromethyl and hydroxyphenyl groups makes this compound unique.
Chemical Properties: Enhanced stability, reactivity, and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C8H5F3N2O4S |
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Molecular Weight |
282.20 g/mol |
IUPAC Name |
1,1-dioxo-5-(2,3,5-trifluoro-6-hydroxyphenyl)-1,2,5-thiadiazolidin-3-one |
InChI |
InChI=1S/C8H5F3N2O4S/c9-3-1-4(10)8(15)7(6(3)11)13-2-5(14)12-18(13,16)17/h1,15H,2H2,(H,12,14) |
InChI Key |
JTFXLNNZDNTUPP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NS(=O)(=O)N1C2=C(C(=CC(=C2F)F)F)O |
Origin of Product |
United States |
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